

2-Chloro-4-methylnicotinamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

Cat. No.: B173536

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic placement of chloro, methyl, and carboxamide functionalities on the pyridine ring makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role in the development of pharmaceuticals, particularly in the realms of antiviral and cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-methylnicotinamide** is presented in the table below.

Property	Value
CAS Number	152362-01-1[1]
Molecular Formula	C ₇ H ₇ ClN ₂ O[1]
Molecular Weight	170.60 g/mol [2]
Appearance	Solid (predicted)
Purity	Typically >95%

Synthesis of 2-Chloro-4-methylnicotinamide

The synthesis of **2-Chloro-4-methylnicotinamide** can be achieved through a multi-step process, often starting from readily available precursors. A common synthetic route involves the preparation of 2-chloro-4-methylnicotinonitrile, followed by its hydrolysis to the corresponding amide.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-methylnicotinonitrile

This step involves a condensation and cyclization reaction. A preparation method involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination and cyclization.[3]

- Materials: (E)-4-(dimethylamino)but-3-en-2-one, malononitrile, catalyst (e.g., piperidine acetate, beta-alanine acetate), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and a suitable solvent (e.g., methanol, toluene).[3]
- Procedure:
 - In a reaction vessel, dissolve (E)-4-(dimethylamino)but-3-en-2-one and a catalyst in the chosen solvent.
 - Slowly add malononitrile to the solution while maintaining the temperature between 0-100 °C.

- Allow the reaction to proceed for 1-24 hours at a temperature between 0-100 °C to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.[3]
- The intermediate is then reacted with a mixture of phosphorus oxychloride and phosphorus pentachloride at a temperature between 0-150 °C for 1-24 hours to yield 2-chloro-4-methylnicotinonitrile.[3]
- Yield and Purity: The total yield for this two-step process to obtain 2-chloro-4-methylnicotinonitrile can reach up to 55.7%. [3] Purity can vary depending on the catalyst and reaction conditions, with reported purities ranging from 87.7% to 98.3%. [3]

Catalyst	Solvent	Yield (%)	Purity (%)
Beta-alanine	Methanol	69.3	97.2
Piperidine Acetate	Methanol	75.5	98.3
Beta-alanine Acetate	Toluene	83.3	93.7

Step 2: Synthesis of **2-Chloro-4-methylnicotinamide** from Ethyl 2-chloro-4-methyl-nicotinate

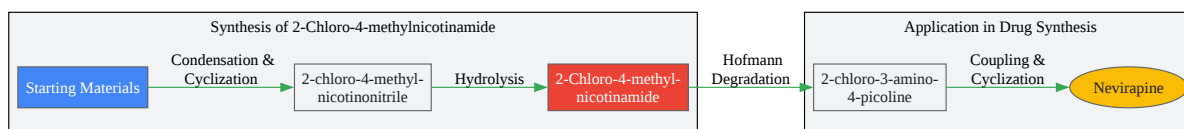
An alternative and direct route to the target compound involves the ammonolysis of the corresponding ester.

- Materials: Ethyl 2-chloro-4-methyl-nicotinate, ethylene glycol, ammonia gas, water, and dichloromethane.[4]
- Procedure:
 - Charge a reaction vessel with 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.[4]
 - Heat the mixture to 120°C.[4]
 - Bubble ammonia gas through the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

- After the reaction is complete, cool the mixture to room temperature and add 20g of water.
[4]
- Separate the layers and extract the aqueous layer three times with 20ml of dichloromethane.[4]
- Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.[4]
- Yield and Purity: This method yields 34.8g of 2-chloro-4-methyl-nicotinamide with a purity of 90.2%, corresponding to a molar yield of 85.0%.[4]

Synthetic Workflow

The overall synthetic pathway from common starting materials to **2-Chloro-4-methylnicotinamide** and its subsequent use in the synthesis of the HIV drug Nevirapine is depicted below.



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Synthetic pathway of **2-Chloro-4-methylnicotinamide** and its use in Nevirapine synthesis.

Role as a Pharmaceutical Intermediate

2-Chloro-4-methylnicotinamide serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds.

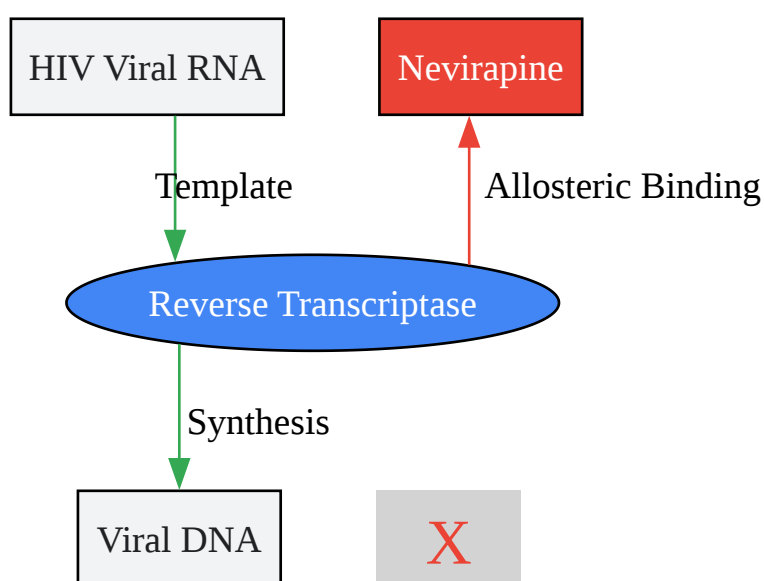
Antiviral Agents: Nevirapine

The most prominent application of **2-Chloro-4-methylnicotinamide** is in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of

HIV-1 infection. The synthesis involves the conversion of **2-Chloro-4-methylnicotinamide** to 2-chloro-3-amino-4-picoline, a key building block for Nevirapine.[4]

Mechanism of Action of Nevirapine:

Nevirapine inhibits the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. By binding to a non-essential site on the enzyme, Nevirapine induces a conformational change that disrupts the active site, thereby preventing viral replication.



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Mechanism of action of Nevirapine.

Kinase Inhibitors for Cancer Therapy

The nicotinamide scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-chloronicotinamide are being explored for their potential to inhibit various protein kinases that are implicated in cancer progression.

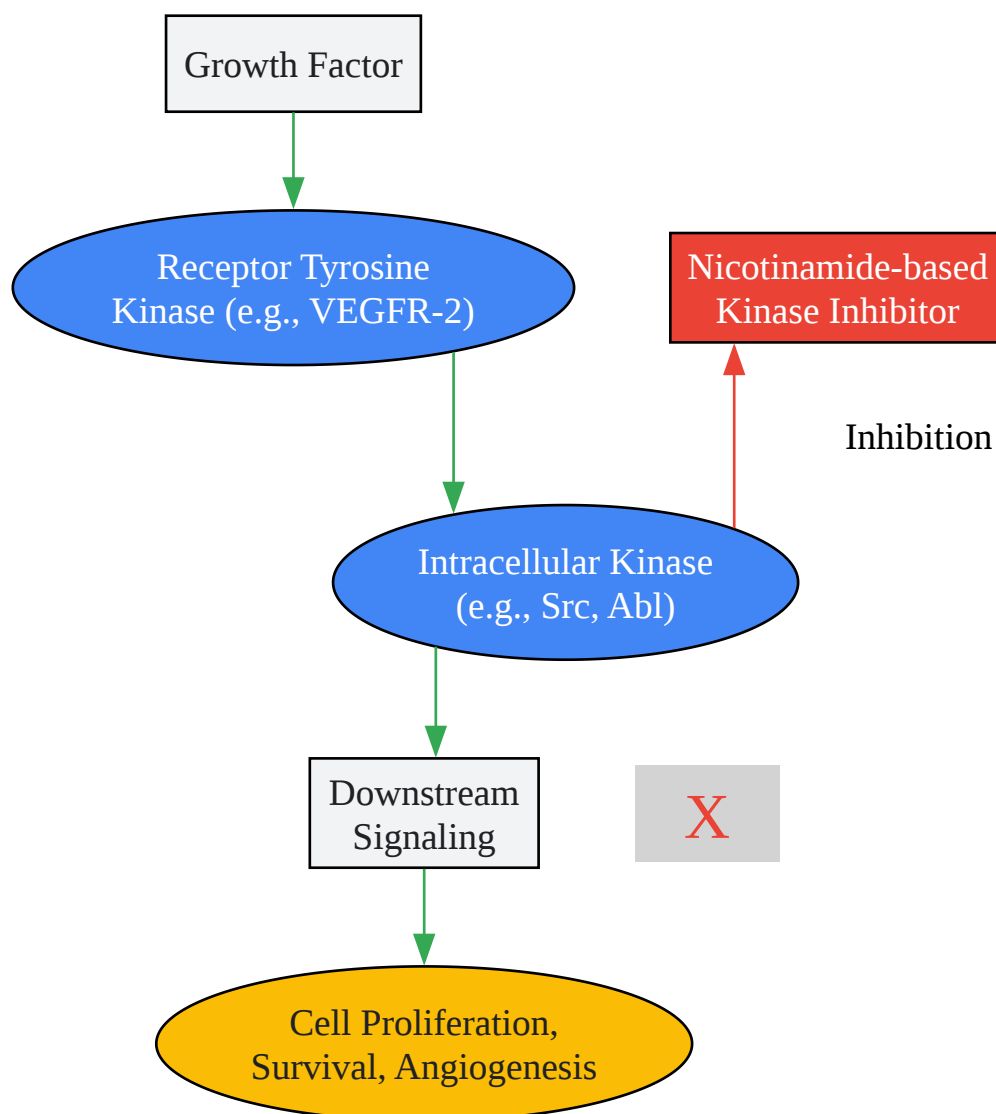
Potential Kinase Targets:

- Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Overexpression of Src is linked to various cancers.

- **Abl Kinase:** A non-receptor tyrosine kinase that, in its mutated form (Bcr-Abl), is a key driver of chronic myeloid leukemia (CML).
- **VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2):** A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
- **Aurora Kinases:** A family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers.

General Signaling Pathway Inhibition:

The following diagram illustrates the general principle of how a kinase inhibitor derived from a nicotinamide scaffold might interrupt a signaling cascade.



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General mechanism of kinase inhibition by nicotinamide derivatives.

Conclusion

2-Chloro-4-methylnicotinamide is a valuable and versatile pharmaceutical intermediate with established importance in the synthesis of the anti-HIV drug Nevirapine. Furthermore, its structural features make it an attractive starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic routes to this compound are well-documented, offering viable pathways for its production on a larger scale. As research into targeted therapies continues to expand, the demand for such specialized intermediates is likely to grow,

highlighting the ongoing significance of **2-Chloro-4-methylnicotinamide** in medicinal chemistry and drug development.

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